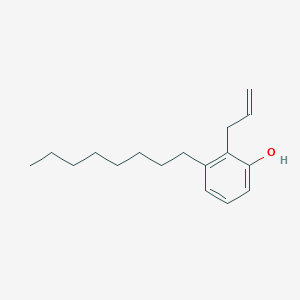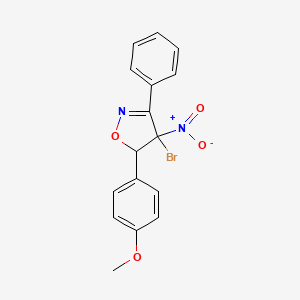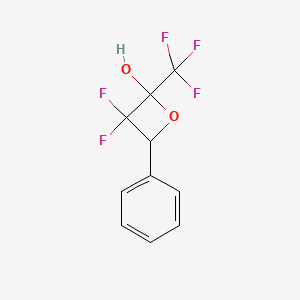![molecular formula C10H10Cl2O B14313791 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene CAS No. 113145-89-4](/img/structure/B14313791.png)
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a 4-chlorobut-2-en-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by a nucleophilic substitution reaction with 1-chloro-4-hydroxybenzene. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
科学的研究の応用
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system.
類似化合物との比較
Similar Compounds
1-Chloro-4-phenylbutane: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of the 4-chlorobut-2-en-1-yloxy group.
4-Phenylbutyl chloride: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
Uniqueness
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is unique due to the presence of both a chlorine atom and a 4-chlorobut-2-en-1-yloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
113145-89-4 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC名 |
1-chloro-4-(4-chlorobut-2-enoxy)benzene |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h1-6H,7-8H2 |
InChIキー |
YKFRWBDJNMJPPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC=CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

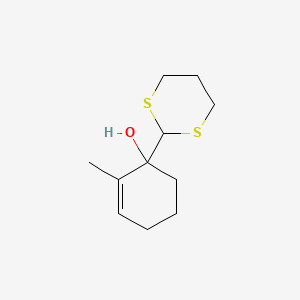
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
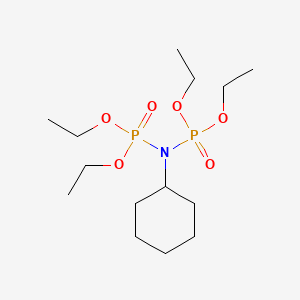
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
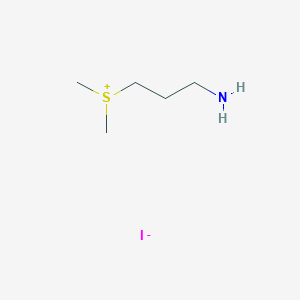
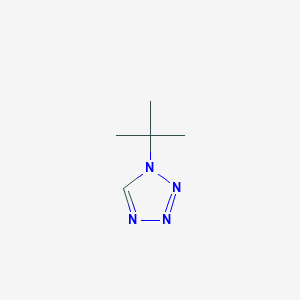
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
